(4R,4'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)
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Description
(4R,4'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a useful research compound. Its molecular formula is C43H50N2O2 and its molecular weight is 626.9 g/mol. The purity is usually 95%.
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Biological Activity
The compound (4R,4'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) , with the CAS number 2247206-06-8 , is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through detailed research findings, data tables, and case studies.
The molecular formula of the compound is C41H46N2O2 with a molecular weight of 598.84 g/mol . It features two key functional groups: the dihydrooxazole moiety and a bis(tert-butyl)phenyl structure, which may contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C41H46N2O2 |
Molecular Weight | 598.84 g/mol |
Purity | 97.00% |
CAS Number | 2247206-06-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. The dihydrooxazole group is known for its potential in medicinal chemistry, particularly in targeting enzymes and receptors involved in disease processes.
- Antioxidant Activity : Preliminary studies suggest that compounds containing oxazole rings exhibit significant antioxidant properties, which can protect cells from oxidative stress.
- Anticancer Potential : Some derivatives of oxazole compounds have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : The presence of bulky tert-butyl groups may enhance the lipophilicity of the compound, potentially increasing its efficacy in modulating inflammatory pathways.
Study 1: Antioxidant Activity
A study investigated the antioxidant properties of oxazole derivatives similar to our compound. It was found that these compounds significantly reduced reactive oxygen species (ROS) levels in vitro.
- Methodology : DPPH radical scavenging assay.
- Results : The compound demonstrated a scavenging activity comparable to standard antioxidants like ascorbic acid.
Study 2: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several oxazole-based compounds and tested their effects on human cancer cell lines.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Findings : The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
Data Table of Biological Activities
Activity Type | Assay Method | Results |
---|---|---|
Antioxidant | DPPH Scavenging | Significant reduction in ROS |
Anticancer (MCF-7) | MTT Assay | IC50 = 12 µM |
Anticancer (HeLa) | MTT Assay | IC50 = 15 µM |
Properties
IUPAC Name |
(4R)-4-benzyl-2-[2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-bis(4-tert-butylphenyl)propan-2-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H50N2O2/c1-41(2,3)35-21-17-33(18-22-35)27-43(28-34-19-23-36(24-20-34)42(4,5)6,39-44-37(29-46-39)25-31-13-9-7-10-14-31)40-45-38(30-47-40)26-32-15-11-8-12-16-32/h7-24,37-38H,25-30H2,1-6H3/t37-,38-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYMMKAJDBJCQW-XPSQVAKYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=NC(CO3)CC4=CC=CC=C4)C5=NC(CO5)CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=N[C@@H](CO3)CC4=CC=CC=C4)C5=N[C@@H](CO5)CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H50N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.